R-(-)-Desmethyldeprenyl hydrochloride

Vue d'ensemble

Description

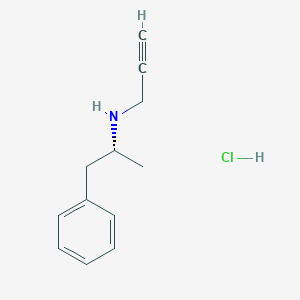

R-(-)-Desmethyldeprenyl hydrochloride (CAS 14611-52-0), also known as Selegiline hydrochloride, is a selective monoamine oxidase-B (MAO-B) inhibitor. Its molecular formula is C₁₃H₁₇N·HCl, with a molecular weight of 223.7 g/mol. Structurally, it features a propargylamine moiety attached to a benzylamine backbone, which is critical for its irreversible binding to MAO-B.

This compound is primarily used in the treatment of Parkinson’s disease to enhance dopaminergic activity and delay disease progression. It also exhibits neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cells. Supplied as a crystalline solid, it is stable for ≥4 years when stored at -20°C.

Mécanisme D'action

Target of Action

Desmethylselegiline hydrochloride, like its parent compound selegiline, primarily targets Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme responsible for the catabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin . By inhibiting MAO-B, desmethylselegiline increases the levels of these neurotransmitters in the brain .

Mode of Action

Desmethylselegiline hydrochloride acts by selectively and irreversibly inhibiting MAO-B . This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability . It also blocks the reuptake of these neurotransmitters from the synaptic cleft, further enhancing their concentrations in the brain .

Biochemical Pathways

The inhibition of MAO-B by desmethylselegiline hydrochloride affects the metabolic pathways of monoamine neurotransmitters. It prevents the oxidative deamination of dopamine, leading to increased dopamine concentrations . This action primarily impacts the dopaminergic pathways in the brain, particularly in the substantia nigra .

Pharmacokinetics

The pharmacokinetics of desmethylselegiline hydrochloride are complex and highly variable . Following oral administration, it is rapidly absorbed and metabolized to further metabolites . The absolute bioavailability of selegiline, the parent compound, is approximately 10% . The oral clearance of selegiline is many times higher than the liver blood flow, indicating that extrahepatic processes are involved in its elimination . The elimination half-life of selegiline is about 1.5 hours .

Result of Action

The primary molecular effect of desmethylselegiline hydrochloride is the increased concentration of monoamine neurotransmitters in the brain due to the inhibition of MAO-B . This leads to enhanced neurotransmission, particularly dopaminergic transmission . At the cellular level, this can result in improved neuronal communication and potentially alleviate symptoms of conditions like Parkinson’s disease and major depressive disorder .

Action Environment

The action of desmethylselegiline hydrochloride can be influenced by various environmental factors. For instance, the presence of food can lead to a three-fold increase in the peak plasma concentration and area under the concentration-time curve of selegiline . Furthermore, the site of drug absorption in the gastrointestinal tract can significantly impact the drug’s bioavailability . The metabolism of desmethylselegiline hydrochloride can also be affected by the density of certain enzymes in different regions of the intestine .

Analyse Biochimique

Biochemical Properties

Desmethylselegiline hydrochloride interacts with various enzymes and proteins in the body. It is believed to possess some MAO-B inhibitory property, though to a lesser extent than that of Selegiline . By inhibiting MAO-B, Desmethylselegiline hydrochloride increases the dopamine levels in the substantia nigra . This interaction plays a crucial role in biochemical reactions related to the treatment of Parkinson’s disease.

Cellular Effects

Desmethylselegiline hydrochloride has significant effects on various types of cells and cellular processes. By inhibiting MAO-B, it increases the dopamine levels in the central nervous system, resulting in elevated levels of biologically active monoamines at the synaptic cleft . This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of Desmethylselegiline hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the function of MAO-B enzymes, which are responsible for catabolizing neurotransmitters such as norepinephrine, serotonin, and dopamine . This inhibition results in elevated levels of these neurotransmitters in the central nervous system .

Temporal Effects in Laboratory Settings

It is known that the compound is rapidly absorbed and metabolized to desmethylselegiline, levoamphetamine, and levomethamphetamine . The mean peak plasma concentration is approximately 2 µg/L and the time to reach the peak is under an hour .

Metabolic Pathways

Desmethylselegiline hydrochloride is involved in several metabolic pathways. It is metabolized by three distinct pathways: N-dealkylation, β-carbon hydroxylation, and ring-hydroxylation . The major metabolite is ®-methamphetamine .

Transport and Distribution

It is known that the compound exhibits high plasma protein binding, specifically with macroglobulin and albumin .

Activité Biologique

R-(-)-Desmethyldeprenyl hydrochloride, also known as desmethylselegiline (DMS), is a significant compound in the pharmacological landscape, primarily due to its role as a monoamine oxidase B (MAO-B) inhibitor and its neuroprotective properties. This article delves into the biological activity of DMS, highlighting its pharmacodynamics, pharmacokinetics, and clinical implications supported by various studies.

Pharmacodynamics

Mechanism of Action

DMS acts as a selective and irreversible inhibitor of MAO-B, an enzyme responsible for the degradation of neurotransmitters such as dopamine. By inhibiting this enzyme, DMS increases the availability of these neurotransmitters, which is particularly beneficial in neurodegenerative diseases like Parkinson's disease. Unlike traditional MAO inhibitors, DMS does not exhibit the "cheese effect," a severe interaction with tyramine-rich foods, making it a safer alternative for patients requiring MAO inhibition .

Neuroprotective Effects

Research indicates that DMS possesses neuroprotective properties that are independent of its MAO-B inhibition. It has been shown to exhibit antioxidant and antiapoptotic activities. For instance, studies demonstrated that DMS can inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is implicated in neuronal cell death mechanisms . Additionally, DMS has been reported to enhance catecholaminergic activity at low concentrations, further supporting its role in neuroprotection .

Pharmacokinetics

Absorption and Bioavailability

DMS shows significantly higher bioavailability compared to selegiline. A clinical study found that after oral administration of 10 mg doses, DMS achieved 27-fold higher peak plasma levels than selegiline, indicating superior absorption characteristics . The pharmacokinetic profile highlights DMS's potential for effective therapeutic use in clinical settings.

Metabolism

DMS is metabolized primarily via cytochrome P450 enzymes, particularly CYP2C19 and CYP2B6. Its metabolites include levoamphetamine and other compounds that may contribute to its pharmacological effects . The metabolic pathway of DMS is crucial for understanding its interactions with other drugs and its overall efficacy.

Clinical Implications

Case Studies and Clinical Trials

- Parkinson's Disease Management : Clinical trials have demonstrated that DMS can effectively reduce motor symptoms in patients with Parkinson's disease when used in conjunction with levodopa. A study indicated that patients receiving a combination therapy showed improved outcomes compared to those on levodopa alone .

- Cognitive Function : In addition to motor control, DMS has been investigated for its potential cognitive benefits. A study reported improvements in cognitive function among elderly patients treated with DMS, suggesting its broader applicability in geriatric medicine .

Comparative Efficacy

The following table summarizes the comparative efficacy of R-(-)-Desmethyldeprenyl (DMS) and Selegiline:

| Parameter | R-(-)-Desmethyldeprenyl | Selegiline |

|---|---|---|

| MAO-B Inhibition Potency | Moderate (60-fold less potent) | High |

| Bioavailability | High (27-fold peak levels) | Moderate |

| Neuroprotective Activity | Significant | Moderate |

| Common Indications | Parkinson's disease | Parkinson's disease |

| Side Effects | Minimal | Potential hypertensive crisis |

Applications De Recherche Scientifique

1.1. Neuroprotective Effects

R-(-)-Desmethyldeprenyl hydrochloride has been extensively studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson's disease. As a MAO-B inhibitor, it reduces the breakdown of dopamine, thereby enhancing dopaminergic activity in the brain. This mechanism is crucial for alleviating symptoms in Parkinson's patients and has been documented in various clinical studies.

- Case Study: Efficacy in Parkinson’s Disease

A randomized clinical trial demonstrated that patients receiving R-(-)-Desmethyldeprenyl showed significant improvements in motor function compared to those on placebo. The study highlighted the compound's role in delaying disease progression by protecting dopaminergic neurons from oxidative stress and apoptosis .

1.2. Radioprotection

Recent research indicates that R-(-)-Desmethyldeprenyl exhibits radioprotective effects on nonmalignant cells exposed to ionizing radiation. In vitro studies have shown that at low concentrations (10^-9 M), it significantly increased cell survival rates in normal human urothelial explants subjected to gamma radiation . This protective effect is attributed to the activation of anti-apoptotic pathways, notably through the upregulation of Bcl-2 protein levels .

2.1. Smoking Cessation Aid

A double-blind, placebo-controlled trial assessed the efficacy of R-(-)-Desmethyldeprenyl as an aid for smoking cessation. While the compound was well-tolerated among participants, it did not significantly improve smoking abstinence rates compared to placebo . However, its potential to modulate neurotransmitter activity suggests further exploration could be beneficial.

2.2. Treatment of Depression

The antidepressant properties of R-(-)-Desmethyldeprenyl have been explored due to its MAO-B inhibitory action. By increasing levels of norepinephrine and serotonin, it may provide therapeutic benefits for patients with major depressive disorder .

Mechanistic Insights

R-(-)-Desmethyldeprenyl functions primarily through the inhibition of MAO-B, leading to increased levels of monoamines such as dopamine and norepinephrine. This mechanism not only contributes to its neuroprotective effects but also enhances mood and cognitive functions.

Data Summary Table

Q & A

Basic Research Questions

Q. How should researchers prepare stable stock solutions of R-(-)-Desmethyldeprenyl hydrochloride for biological assays?

- Methodological Guidance :

- Dissolve the crystalline solid in organic solvents such as ethanol, DMSO, or dimethyl formamide, purged with inert gas (e.g., nitrogen) to prevent oxidation. The solubility in these solvents is approximately 30 mg/ml .

- For aqueous solutions (e.g., PBS, pH 7.2), directly dissolve the compound at ~10 mg/ml. Avoid storing aqueous solutions for >24 hours due to instability .

- Validate solvent compatibility with biological systems by testing residual solvent effects (e.g., <0.1% DMSO in cell culture).

Q. What are the critical storage conditions for maintaining the integrity of this compound?

- Recommendations :

- Store at -20°C in airtight, light-protected containers to ensure stability over ≥4 years .

- Monitor batch-specific certificates of analysis (CoA) for purity (≥98%) and degradation products via HPLC .

Q. How can researchers confirm MAO-B selectivity in vitro?

- Experimental Design :

- Use recombinant MAO-A and MAO-B isoforms in parallel assays. Measure inhibition constants (Ki) via fluorometric or radiometric methods. Reported Ki values: 0.091 μM (MAO-B) vs. 9.06 μM (MAO-A) .

- Include positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B) and validate enzyme activity with substrate-specific probes (e.g., kynuramine for MAO-B) .

Advanced Research Questions

Q. How to resolve contradictions in reported MAO-B selectivity across different tissue preparations?

- Analytical Approach :

- Compare enzyme sources: recombinant vs. tissue homogenates (e.g., human brain vs. liver), which may express varying levels of MAO isoforms .

- Control for endogenous inhibitors (e.g., melanin in neuronal tissues) by pre-treating samples with charcoal adsorption .

- Use statistical tools (e.g., ANOVA with post-hoc tests) to assess inter-study variability in Ki values .

Q. What experimental strategies can isolate neuroprotective effects of this compound from its MAO-B inhibitory activity?

- Methodology :

- Employ MAO-B knockout models or co-administer MAO-B inhibitors (e.g., rasagiline) to determine if neuroprotection persists .

- Measure downstream markers (e.g., GAPDH-mediated apoptosis, caspase-3 activation) in neuronal cultures or in vivo models of Parkinson’s disease .

- Conduct dose-response studies to identify non-MAO-B-mediated pathways (e.g., antioxidant or mitochondrial effects) .

Q. How to design pharmacokinetic studies for this compound in animal models?

- Protocol Considerations :

- Administer via intraperitoneal or oral routes, using LC-MS/MS to quantify plasma and brain concentrations. Account for blood-brain barrier permeability .

- Assess metabolite profiles (e.g., desmethylselegiline) and correlate with pharmacodynamic outcomes (e.g., MAO-B inhibition in striatal tissue) .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported neuroprotective mechanisms across studies?

- Critical Evaluation :

Comparaison Avec Des Composés Similaires

The following table and analysis highlight structural, pharmacological, and physicochemical differences between R-(-)-Desmethyldeprenyl hydrochloride and related hydrochlorides:

Table 1: Comparative Overview of Key Compounds

Note: Molecular weight for Desmethyldoxepin HCl calculated based on formula C₁₈H₁₉NO·HCl.

Structural and Functional Differences

MAO-B vs. Reuptake Inhibitors: R-(-)-Desmethyldeprenyl HCl uniquely targets MAO-B, preserving dopamine levels in Parkinson’s patients.

Neurotransmitter Receptor Targets :

- Memantine HCl acts as an NMDA receptor antagonist , addressing glutamate excitotoxicity in Alzheimer’s disease.

- Diphenhydramine HCl antagonizes histamine H₁ receptors , alleviating allergies but causing sedation.

Structural Moieties: R-(-)-Desmethyldeprenyl’s propargylamine group enables irreversible MAO-B binding, unlike the tertiary amine structures of tricyclics (e.g., Desipramine). Chlorphenoxamine HCl () and Dosulepin HCl () share tricyclic frameworks but differ in side chains, affecting receptor specificity.

Pharmacokinetic and Stability Profiles

Propriétés

IUPAC Name |

(2R)-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h1,4-8,11,13H,9-10H2,2H3;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZZTCSJZCYCQS-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1)NCC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151139 | |

| Record name | Desmethylselegiline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115586-38-4 | |

| Record name | Desmethylselegiline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115586384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylselegiline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLSELEGILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN8SH3P9VL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.